molecular formula C18H30N2O2 B587328 1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine CAS No. 1285927-28-7

1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine

Cat. No.: B587328
CAS No.: 1285927-28-7
M. Wt: 306.45
InChI Key: HVWGQJMMDGGTPN-UHFFFAOYSA-N
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Description

1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine is a complex organic compound with a molecular formula of C18H30N2O2. This compound features a piperidine ring, a phenyl group, and a methoxymethoxy substituent, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the piperidine ring followed by the introduction of the phenyl group and the methoxymethoxy substituent. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxymethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like 4-methylpiperidine and 1-benzylpiperidine share structural similarities with 1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine.

    Phenyl Substituted Amines: Compounds such as 1-phenyl-2-aminopropane and 1-phenyl-3-aminobutane.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

1-[2-[3-(methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2/c1-14(2)11-17(19)16-8-4-5-9-18(16)20-10-6-7-15(12-20)22-13-21-3/h4-5,8-9,14-15,17H,6-7,10-13,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWGQJMMDGGTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1N2CCCC(C2)OCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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